1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone is a compound with significant interest in both academic research and industrial applications. This molecule contains a bicyclic structure, which makes it a unique scaffold for various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone typically involves a multi-step process. Initial steps include the formation of the bicyclic azabicyclo[3.2.1]octane core through cyclization reactions. The phenylsulfonyl group can be introduced via sulfonation, often using reagents like phenylsulfonyl chloride. The final step includes etherification to attach the p-tolyloxy group.
Industrial Production Methods: : Industrial synthesis might employ more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as flow chemistry could be used to enhance reaction efficiency and scale up production.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the bicyclic nitrogen atom, potentially forming N-oxides.
Reduction: : The sulfonyl group might be reduced to a sulfide under strong reducing conditions.
Substitution: : The phenyl and tolyl groups are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Utilizing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Employing conditions involving Lewis acids or bases for facilitating substitutions.
Major Products: : Depending on the reaction, products could range from oxidized N-oxides to reduced sulfides, or substituted aromatic rings with various functional groups.
Scientific Research Applications
Chemistry: : This compound serves as a building block for designing novel chemical entities with potential bioactivity. Biology : Researchers might study its interactions with biological macromolecules to understand its potential as a pharmacophore. Medicine : The bicyclic structure makes it a candidate for drug design, especially targeting central nervous system disorders. Industry : Its unique chemical structure can be exploited in the synthesis of fine chemicals and materials science.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, likely enzymes or receptors in biological systems. The compound’s structural features allow it to bind effectively, potentially modulating biochemical pathways. Detailed studies could reveal its affinity towards certain neurotransmitter receptors or enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds: : Comparable compounds might include other bicyclic nitrogen-containing molecules like tropane or quinuclidine derivatives.
Tropane derivatives: : Known for their psychoactive properties, providing a basis for comparison in terms of biological activity.
Quinuclidine derivatives: : Often used in medicinal chemistry for developing therapeutics, sharing structural similarities with our compound.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-16-7-11-19(12-8-16)27-15-22(24)23-17-9-10-18(23)14-21(13-17)28(25,26)20-5-3-2-4-6-20/h2-8,11-12,17-18,21H,9-10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOFRYFSYXPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.